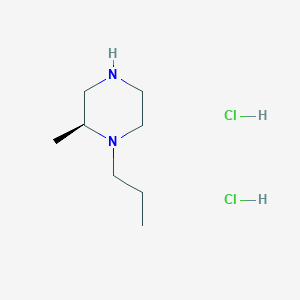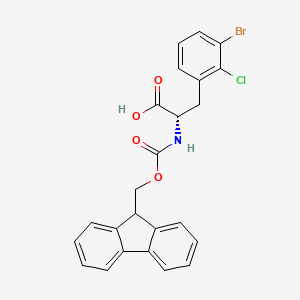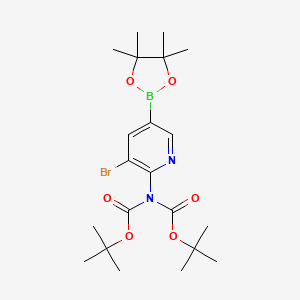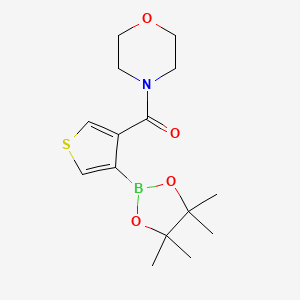![molecular formula C9H13Cl2N3 B8097829 C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride](/img/structure/B8097829.png)
C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride is a compound belonging to the class of heterocyclic organic compounds It features an imidazo[1,2-a]pyridine core, which is a fused bicyclic structure containing both imidazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride typically involves the construction of the imidazo[1,2-a]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The resulting imidazo[1,2-a]pyridine intermediate is then methylated at the 2-position using methyl iodide or similar reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the imidazo[1,2-a]pyridine core, followed by methylation and subsequent conversion to the dihydrochloride salt. Reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imidazo[1,2-a]pyridine ring to more reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (e.g., halides, amines); reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce reduced imidazo[1,2-a]pyridine derivatives. Substitution reactions can lead to a variety of functionalized imidazo[1,2-a]pyridine compounds.
Aplicaciones Científicas De Investigación
C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new materials with unique electronic and optical properties.
Biology: Investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel products with specific functionalities.
Mecanismo De Acción
The mechanism of action of C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal applications, it may inhibit or activate certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which lacks the methylamine group, serves as a basis for comparison.
2-Methyl-imidazo[1,2-a]pyridine: Similar structure but without the methylamine substitution.
Imidazo[1,2-a]pyridin-3-yl-methylamine: Lacks the 2-methyl group but retains the methylamine functionality.
Uniqueness
C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride is unique due to the presence of both the 2-methyl and methylamine groups, which confer distinct chemical and biological properties. This dual functionalization enhances its reactivity and potential for diverse applications compared to its simpler analogs.
Propiedades
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-7-8(6-10)12-5-3-2-4-9(12)11-7;;/h2-5H,6,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIUTNQWNGWOLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8097748.png)
![6-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B8097756.png)

![thieno[3,2-e][1]benzothiole-4,5-dione](/img/structure/B8097771.png)








![1,3-Dimethyl 2-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]propanedioate](/img/structure/B8097841.png)

